2-Butanoyl-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)butan-1-one |
InChI |
InChI=1S/C7H9NOS/c1-2-3-6(9)7-8-4-5-10-7/h4-5H,2-3H2,1H3 |
InChI Key |
PKZQHUSSGTVETH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=NC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butanoyl Thiazole and Analogues
Conventional Synthetic Routes to Thiazole (B1198619) Scaffolds
The formation of the thiazole ring is a cornerstone of synthesizing 2-butanoyl-thiazole. Several well-established methods are frequently utilized, each offering distinct advantages in terms of substrate scope and regioselectivity.
Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prevalent and versatile methods for constructing the thiazole ring. researchgate.netnih.gov The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.netrsc.org This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. researchgate.net
The general applicability of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles. researchgate.net For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from thioacetamide (B46855) and chloroacetone. reddit.com Variants of this reaction have been developed to improve yields, broaden the substrate scope, or create more environmentally benign procedures. bepls.com One such modification involves the use of α-diazoketones as a more stable alternative to α-haloketones. chemrxiv.org Furthermore, multi-component, one-pot versions of the Hantzsch synthesis have been developed, for example, by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes. bepls.com
| Reactant 1 | Reactant 2 | Product Scope | Reference |
| α-Haloketone | Thioamide | Broadly substituted thiazoles | researchgate.netrsc.org |
| α-Diazoketone | Thiourea/Thiosemicarbazide | 2,4-Disubstituted-(1,3)thiazoles | chemrxiv.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and Aldehydes | Substituted Hantzsch thiazole derivatives | bepls.com |
Cook-Heilbron and Herz Thiazole Syntheses
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, esters, or isothiocyanates under mild conditions. bepls.com This method is particularly useful for introducing an amino group at the C5 position of the thiazole ring.
The Herz reaction is another classical method that can be employed for the synthesis of certain thiazole precursors, which can then be further elaborated. nih.gov
Cyclization Reactions
Beyond the classical named reactions, a variety of other cyclization strategies are employed for thiazole synthesis. One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy. For example, 2-amino-5-acylthiazoles can be synthesized from enaminones, cyanamide, and elemental sulfur in a cascade cyclization. libretexts.org This method avoids the use of pre-functionalized organosulfur compounds. libretexts.org
Another approach involves the condensation of thiosemicarbazone derivatives with substituted phenacyl bromides, which readily cyclize to form 2-hydrazinyl-1,3-thiazoles. tib.eu Additionally, thiazole derivatives have been synthesized through the condensation of ethyl bromopyruvate with thioamides. nih.gov The versatility of these cyclization reactions allows for the construction of a diverse library of thiazole-containing compounds.
Strategies for Butanoyl Moiety Incorporation
The introduction of the butanoyl group at the C2 position of the thiazole ring can be achieved through several strategic approaches, primarily involving acylation of a pre-formed thiazole or by incorporating the butanoyl fragment during the ring synthesis.
Acylation Reactions
Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings, and this can be extended to heteroaromatic systems like thiazole. organic-chemistry.org The reaction typically involves an acyl chloride, such as butanoyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). reddit.comblogspot.com The acyl group is an electron-withdrawing group, which deactivates the ring towards further substitution, thus preventing polyacylation and leading to the formation of a mono-acylated product. blogspot.com While direct Friedel-Crafts acylation of unsubstituted thiazole with butanoyl chloride is a plausible route, alternative methods have also been developed. For instance, an intramolecular Friedel-Crafts acylation of 4-phenyl butanoyl chloride can produce α-tetralone, demonstrating the utility of this reaction type. blogspot.com
A patent describes a Friedel-Crafts reaction to prepare an intermediate in the synthesis of a thiazole derivative, using a Lewis acid such as aluminum chloride, iron trichloride, or zinc chloride. google.com
| Acylation Method | Reagents | Key Features | Reference |
| Friedel-Crafts Acylation | Butanoyl chloride, Lewis Acid (e.g., AlCl₃) | Direct introduction of the butanoyl group; generally leads to mono-acylation. | reddit.comblogspot.com |
| Intramolecular Friedel-Crafts | 4-Phenyl butanoyl chloride, AlCl₃ | Forms cyclic ketones. | blogspot.com |
Fragment Coupling Approaches
Modern cross-coupling reactions offer a powerful alternative for the synthesis of this compound, allowing for the connection of a thiazole unit with a butanoyl-containing fragment. Organometallic coupling reactions, such as the Negishi and Suzuki couplings, are particularly relevant.
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. nih.gov This can be applied to the synthesis of 2-alkyl-substituted thiazoles. For example, 2,4-dibromothiazole (B130268) can undergo a regioselective Negishi coupling at the C2 position with an alkylzinc reagent. nih.gov To synthesize this compound via this method, a suitable butanoyl-containing organozinc reagent would be coupled with a 2-halothiazole.
The Suzuki-Miyaura coupling, which utilizes an organoboron compound and a halide or triflate catalyzed by a palladium complex, is another widely used C-C bond-forming reaction. libretexts.org This could be employed by coupling a 2-thiazole boronic acid or ester with a butanoyl-containing halide.
A more direct analogue to the synthesis of this compound involves the condensation of a 2-aminothiazole (B372263) derivative with a butanoyl-containing electrophile. For example, 2-amino-4,5-disubstituted thiazoles have been condensed with 4-chlorobutanoyl chloride to form the corresponding thiazole-based derivative, showcasing a fragment coupling approach that directly installs a butanoyl precursor. researchgate.net
| Coupling Reaction | Thiazole Fragment | Butanoyl Fragment | Catalyst | Reference |
| Negishi Coupling | 2-Halothiazole | Butanoyl-organozinc | Pd or Ni | nih.gov |
| Suzuki Coupling | 2-Thiazoleboronic acid/ester | Butanoyl-halide | Pd | libretexts.org |
| Condensation | 2-Aminothiazole | 4-Chlorobutanoyl chloride | - | researchgate.net |
Advanced and Environmentally Benign Synthetic Approaches
Modern synthetic chemistry prioritizes the development of green and sustainable methods. For the synthesis of 2-acylthiazoles, which are close structural analogs of this compound, several advanced approaches have been established that align with the principles of green chemistry. These methods often offer improvements in terms of yield, purity, and environmental impact over traditional synthetic routes.
Catalyst-free reactions are highly desirable as they simplify purification processes, reduce costs, and avoid the toxicity associated with many metal catalysts. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, can be adapted to be catalyst-free. For instance, the condensation of α-haloketones with thioamides or thioureas can proceed efficiently without a catalyst, sometimes under solvent-free conditions, to produce thiazole derivatives. vulcanchem.comresearchgate.net
A notable example is the reaction of 2-bromoacetophenones with thiourea, which can be conducted without a catalyst to yield 2-aminothiazoles rapidly and in good yields. vulcanchem.com Similarly, a catalyst-free, one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides in THF at low temperatures has been developed for the synthesis of 2-iminothiazoles, demonstrating high to excellent yields. acs.org Another green, catalyst-free method involves the reaction of α-diazoketones with thiourea in the presence of PEG-400, which serves as a recyclable solvent, to produce 2-aminothiazoles in high yields. ontosight.ai
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and efficient. For the synthesis of 2-acylthiazole derivatives, MCRs provide a direct route to diverse structures.
One such method is a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur, promoted by a tertiary amine, to produce 2-amino-5-acylthiazoles. thescipub.comnih.gov This reaction tolerates a wide range of functional groups and can be performed on a gram scale, making it a practical method for accessing these valuable compounds. thescipub.com The use of elemental sulfur as the sulfur source is also an environmentally friendly aspect of this methodology. thescipub.comnih.gov Another MCR approach involves the reaction of acid chlorides, ammonium (B1175870) thiocyanate, and α-bromocarbonyl compounds under solvent-free conditions to afford functionalized thiazoles in high yields. google.com
Table 1: Examples of Multicomponent Reactions for the Synthesis of 2-Acylthiazole Analogs
| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |
| Enaminones, Cyanamide, Elemental Sulfur | N-methylmorpholine (NMM), N-Methyl-2-pyrrolidone (NMP), 100 °C | 2-Amino-5-acylthiazole | 60-91% | thescipub.comnih.gov |
| Acid Chlorides, Ammonium Thiocyanate, α-Bromocarbonyls | Solvent-free, Room Temperature | Functionalized Thiazole | High | google.com |
| Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | H₂O, Microwave | Trisubstituted Thiazole | Good to Very Good | ontosight.ai |
Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org This technology has been successfully applied to the synthesis of thiazole derivatives.
For example, the Hantzsch reaction between 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas has been performed under microwave irradiation in methanol (B129727) at 90°C, yielding N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in significantly higher yields (up to 95%) and much shorter reaction times (30 minutes) compared to conventional heating (8 hours). google.com Another green approach involves the reaction of o-chloroacetophenone, iodine, and thiourea under microwave irradiation to produce 4-(o-chlorophenyl)-2-aminothiazole in high yields within minutes. researchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives
| Reactants | Method | Solvent | Time | Yield (%) | Reference |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave | Methanol | 30 min | 95% | google.com |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Conventional | Methanol | 8 hours | Lower | google.com |
| o-chloroacetophenone, iodine, thiourea | Microwave | - | Minutes | High | researchgate.net |
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation can enhance mass transfer and create localized high-temperature and high-pressure zones, accelerating reaction rates. smolecule.com
An innovative lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from aryl ethanones, KBrO₃, and thioamide has been developed, where the use of ultrasonic energy significantly reduces reaction times and improves product yields. google.com This method represents a green and sustainable alternative to traditional synthetic pathways. google.com In another application, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved in water under ultrasonic irradiation in a catalyst-free protocol, highlighting the potential of this technique for environmentally friendly synthesis. smolecule.com
The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions, is a cornerstone of green chemistry. ontosight.ai These approaches minimize the use of volatile and often toxic organic solvents.
An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been developed under solvent-free conditions. This method involves the reaction of α-bromo-1,3-diketones (generated in situ) with various thioamides, offering broad substrate scope and excellent yields in an environmentally benign manner. Another example is the Hantzsch condensation of 2-bromoacetophenones with thiourea, which can be performed under solvent-free conditions to afford 2-aminothiazoles. vulcanchem.com Furthermore, deep eutectic solvents (DESs) are emerging as green catalysts and solvents for thiazole synthesis.
Derivatization and Structural Diversification of this compound Precursors
The synthesis of a specific target molecule like this compound can often be achieved through the derivatization of a pre-existing thiazole core. This strategy allows for the late-stage introduction of the desired functional group, providing flexibility in the synthesis of a range of analogs.
A key precursor for such derivatization is ethyl 2-aminothiazole-4-carboxylate, which can be synthesized via the Hantzsch thiazole synthesis from thiourea and ethyl bromopyruvate in water. vulcanchem.com The amino group at the 2-position of this thiazole precursor can then be acylated to introduce a butanoyl group. For instance, the reaction of ethyl 2-aminothiazole-4-carboxylate with butyric anhydride (B1165640) or butanoyl chloride, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like DMF, yields ethyl 2-butyramidothiazole-4-carboxylate. vulcanchem.com This reaction effectively attaches the butanoyl moiety to the thiazole ring, albeit as an amide rather than a ketone.
Table 3: Derivatization of a Thiazole Precursor
| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
| Ethyl 2-aminothiazole-4-carboxylate | Butyric anhydride, EDC, DMAP | DMF, Room Temperature, 8 hours | Ethyl 2-butyramidothiazole-4-carboxylate | ~70-80 | vulcanchem.com |
This approach highlights the versatility of the thiazole ring system and its precursors in the synthesis of a wide array of derivatives. The ability to modify the substituents at various positions on the thiazole ring through established chemical transformations is crucial for creating structural diversity and for the targeted synthesis of compounds like this compound and its analogs for various applications.
Modification of Thiazole Ring Positions (C-2, C-4, C-5)
The functionalization of the thiazole ring is a key strategy for developing new derivatives. The reactivity of the C-2, C-4, and C-5 positions varies, allowing for selective modifications.
C-2 Position Modification:
The C-2 position of the thiazole ring is the most electron-deficient and is susceptible to nucleophilic attack, especially after deprotonation. masterorganicchemistry.com A common method for introducing an acyl group, such as a butanoyl group, at the C-2 position involves the reaction of a 2-lithiothiazole with an appropriate electrophile. For the synthesis of this compound, this would typically involve the deprotonation of thiazole at the C-2 position using a strong base like n-butyllithium, followed by reaction with butanoyl chloride or a related butyrylating agent.
A more direct and metal-free approach for C-2 acylation involves the oxidative cross-coupling of thiazoles with aldehydes. This method utilizes tert-butyl hydroperoxide (TBHP) as an oxidant under an air atmosphere. While not specifically documented for butanal, this methodology has been successfully applied to a range of other aldehydes, suggesting its potential applicability for the synthesis of this compound. chemrxiv.org
Table 1: Examples of Direct C-2 Acylation of Thiazole with Aldehydes
| Thiazole Derivative | Aldehyde | Product | Yield (%) |
| Thiazole | Benzaldehyde | 2-Benzoylthiazole | 78 |
| Thiazole | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzoyl)thiazole | 82 |
| Thiazole | 2-Naphthaldehyde | 2-(2-Naphthoyl)thiazole | 75 |
Data sourced from Khemnar & Bhanage, 2013. chemrxiv.org
C-4 and C-5 Position Modifications:
The C-4 and C-5 positions of the thiazole ring can also be functionalized to create a variety of analogues. The renowned Hantzsch thiazole synthesis is a versatile method for constructing the thiazole ring itself, allowing for the introduction of substituents at these positions from the outset. This reaction involves the condensation of an α-haloketone with a thioamide. By choosing appropriately substituted starting materials, one can generate thiazoles with desired functionalities at C-4 and C-5.
For instance, the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been achieved through a one-pot reaction of α-bromo-1,3-diketones with various thioamides under solvent-free conditions. nih.gov This approach offers a regioselective route to 5-acylthiazoles.
A one-pot, three-component cascade cyclization has also been developed for the synthesis of 2-amino-5-acylthiazoles. This method utilizes enaminones, cyanamide, and elemental sulfur, providing access to a range of 5-acylthiazole derivatives with good functional group tolerance. researchgate.netontosight.aipressbooks.pub Although these examples focus on an amino group at C-2, they highlight robust strategies for introducing acyl groups at the C-5 position, which could be adapted for butanoyl derivatives.
Table 2: Synthesis of 2-Amino-5-acylthiazoles via Three-Component Cascade Cyclization
| Enaminone | Product | Yield (%) |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone | 85 |
| 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | (2-Amino-4-(p-tolyl)thiazol-5-yl)(p-tolyl)methanone | 82 |
| 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | (2-Amino-4-(4-chlorophenyl)thiazol-5-yl)(4-chlorophenyl)methanone | 88 |
Data sourced from Fu et al., 2019. researchgate.netontosight.aipressbooks.pub
Synthesis of Butanoyl-Thiazole Containing Hybrid Architectures
Hybrid molecules, which combine two or more pharmacophores or functional moieties, are a significant area of research in medicinal chemistry and materials science. The butanoyl-thiazole scaffold can be incorporated into larger, more complex architectures to generate novel compounds with potentially enhanced or new functionalities.
A notable example is the synthesis of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H- chemrxiv.orgresearchgate.netCurrent time information in Bangalore, IN.triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate. The synthesis of this complex hybrid molecule involves multiple steps. A key step is the coupling of a pre-functionalized thiazole derivative with a butanoyl side chain, which itself is linked to a triazino-indole moiety. This highlights a modular approach where different building blocks are synthesized separately and then joined together. globalresearchonline.net
The general strategy for creating such hybrids often involves:
Synthesis of the core butanoyl-thiazole unit: This can be achieved through methods like the C-2 acylation described previously.
Functionalization of the butanoyl-thiazole: Introduction of reactive groups (e.g., amines, carboxylic acids, halides) on the thiazole ring or the butanoyl chain.
Coupling with other molecular scaffolds: Linking the functionalized butanoyl-thiazole with other heterocyclic systems, peptides, or other functional molecules through standard coupling reactions (e.g., amide bond formation, Suzuki coupling, Click chemistry).
For example, benzimidazole-thiazole hybrids have been synthesized as potential anti-inflammatory agents, demonstrating the successful fusion of different heterocyclic rings. While not containing a butanoyl group, the synthetic strategies employed, such as linking the two heterocyclic systems through various spacers, can be applied to butanoyl-thiazole hybrids.
Reactivity and Reaction Mechanisms of 2 Butanoyl Thiazole Derivatives
Electronic Structure and Aromaticity Influence on Reactivity
The thiazole (B1198619) ring is an aromatic system, a feature endowed by the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule. libretexts.org This aromaticity is a key determinant of its chemical stability and reactivity. researchgate.net The presence of both a sulfur and a nitrogen atom in the ring leads to an uneven distribution of electron density. The nitrogen atom, being more electronegative, exerts an inductive electron-withdrawing effect, which polarizes the C=N bond and reduces the electron density at the C-2 position. researchgate.net Conversely, the sulfur atom can donate a lone pair of electrons to the π-system, contributing to the aromatic sextet. libretexts.org
Computational studies on thiazole and its derivatives have provided quantitative insights into its electronic structure. Calculated π-electron densities indicate that the C-5 position is the most electron-rich, making it the primary site for electrophilic attack. researchgate.net In contrast, the C-2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack and deprotonation. researchgate.netresearchgate.net
The introduction of a butanoyl group at the C-2 position further modulates this electronic landscape. The acyl group is strongly electron-withdrawing due to both the inductive effect of the carbonyl oxygen and the mesomeric effect (resonance), where the π-electrons of the thiazole ring can be delocalized onto the carbonyl group. This effect significantly depletes the electron density of the thiazole ring, particularly at the C-2 and C-5 positions, thereby deactivating the ring towards electrophilic substitution. masterorganicchemistry.com However, the fundamental regiochemical preferences of the thiazole ring are generally maintained.
Table 1: Calculated Net Atomic Charges on Thiazole
| Atom | Net Charge (HF/6-31G) | Net Charge (B3LYP/6-31G) |
| S1 | +0.270 | +0.245 |
| C2 | -0.064 | -0.075 |
| N3 | -0.454 | -0.362 |
| C4 | +0.098 | +0.101 |
| C5 | -0.390 | -0.301 |
Note: Data for unsubstituted thiazole. The presence of a 2-butanoyl group would further decrease electron density at C2 and influence the charges on other ring atoms.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a hallmark of aromatic compounds. However, the thiazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net For 2-butanoyl-thiazole, the deactivating effect of the acyl group further diminishes the nucleophilicity of the ring, necessitating harsher reaction conditions for electrophilic substitution to occur. masterorganicchemistry.com
Regioselectivity at C-4 and C-5 Positions
The directing influence of the thiazole ring itself, coupled with the electronic effects of the 2-butanoyl substituent, governs the regioselectivity of electrophilic substitution. As previously noted, the C-5 position is the most electron-rich and thus the most favorable site for electrophilic attack in the unsubstituted thiazole ring. researchgate.net The 2-acyl group, being a meta-director in benzene chemistry, directs incoming electrophiles to the C-4 and C-5 positions relative to its own position. In the context of the thiazole ring, this reinforces the inherent preference for substitution at C-5. Should the C-5 position be blocked, electrophilic attack may then occur at the C-4 position, though this is generally less favored. libretexts.org Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to follow this regiochemical preference.
Nucleophilic Substitution Reactions
Nucleophilic substitution on the thiazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present.
Reactivity at the C-2 Position
The C-2 position of the thiazole ring is inherently electron-deficient and thus a potential site for nucleophilic attack. researchgate.net In the case of this compound, this position is already substituted. However, the carbonyl carbon of the butanoyl group itself becomes a prime target for nucleophiles. This can lead to a variety of reactions characteristic of ketones. More relevant to the thiazole ring itself would be nucleophilic aromatic substitution, which would require a leaving group at another position on the ring (e.g., a halogen at C-4 or C-5). The electron-withdrawing 2-butanoyl group would activate the ring towards such a substitution.
It is also conceivable that under certain conditions, the entire butanoyl group could be displaced by a strong nucleophile, although this is less common than reactions at the carbonyl center.
Deprotonation and Lithiation at C-2
A significant feature of the thiazole ring is the acidity of the proton at the C-2 position. libretexts.org This acidity is a direct consequence of the inductive electron withdrawal by the adjacent nitrogen and sulfur atoms, which stabilizes the resulting carbanion. Strong bases, such as organolithium reagents (e.g., n-butyllithium), can readily deprotonate the C-2 position to form a 2-lithiothiazole species. ksu.edu.sa This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles, providing a powerful synthetic route for the introduction of various functional groups at the C-2 position.
For this compound, the C-2 position is already substituted. However, lithiation can occur at other positions, or more likely, the organolithium reagent can react as a nucleophile with the carbonyl group of the butanoyl substituent. If one were to start with thiazole and wish to introduce a butanoyl group at C-2 via lithiation, the process would involve the initial formation of 2-lithiothiazole, followed by reaction with a suitable electrophile such as butanoyl chloride or butanoic anhydride (B1165640).
N-Alkylation and Thiazolium Cation Formation
The lone pair of electrons on the nitrogen atom (N-3) of the thiazole ring is basic and available for reaction with electrophiles. libretexts.org A common reaction is N-alkylation, where treatment of a thiazole with an alkyl halide (e.g., methyl iodide) results in the formation of a quaternary ammonium (B1175870) salt known as a thiazolium cation.
In the case of this compound, N-alkylation would proceed similarly to form an N-alkyl-2-butanoylthiazolium salt. The formation of the thiazolium cation has several important consequences for the reactivity of the molecule. The positive charge on the nitrogen atom significantly increases the electron-withdrawing effect on the rest of the ring, making the protons at C-2, C-4, and C-5 more acidic. For an N-alkyl-2-butanoylthiazolium salt, the protons on the carbon adjacent to the carbonyl group would also exhibit increased acidity. Thiazolium salts are particularly important as precursors to N-heterocyclic carbenes, which are widely used as organocatalysts.
Condensation Reactions
The carbonyl group of this compound and its derivatives is a key site for reactivity, particularly in condensation reactions. The presence of α-hydrogens on the butanoyl chain allows for the formation of enolates, which can then act as nucleophiles. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.
Claisen-Schmidt Condensation: A significant reaction pathway for 2-acylthiazoles, including this compound, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens. uchicago.edu The reaction proceeds via the formation of a thiazolyl-containing chalcone-like derivative. For instance, the condensation of a 2-acetylthiazole (B1664039) derivative with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) leads to the formation of thiazole-based chalcone (B49325) derivatives. nih.govnih.gov This methodology is broadly applicable to this compound, where the enolate generated from the butanoyl moiety attacks the electrophilic carbonyl carbon of the aldehyde.
Knoevenagel Condensation: this compound can also participate in Knoevenagel condensations. This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. rsc.orgnih.gov The active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, is deprotonated by the base to form a carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. rsc.orgnih.gov The reactivity in these condensations is influenced by the nature of the substituents on both the thiazole ring and the active methylene compound. researchgate.net
Below is a table summarizing representative condensation reactions involving 2-acylthiazole derivatives.
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product Type |
| 2-Acetylthiazole | Aromatic Aldehyde | Claisen-Schmidt | NaOH/Ethanol | Thiazole-based chalcone |
| This compound | Malononitrile | Knoevenagel | Weak base (e.g., piperidine) | α,β-unsaturated nitrile |
| This compound | Ethyl cyanoacetate | Knoevenagel | Weak base | α,β-unsaturated ester |
Oxidation and Reduction Pathways
The butanoyl side chain of this compound offers a site for various oxidation and reduction reactions, allowing for the functional group interconversion.
Reduction of the Carbonyl Group: The carbonyl group of this compound can be reduced to either a secondary alcohol or completely to a methylene group, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: The use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding 2-(1-hydroxybutyl)thiazole. rsc.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, typically used in alcoholic solvents. rsc.org LiAlH₄ is a more powerful reducing agent and will also effectively carry out this transformation, usually in an ether solvent followed by an aqueous workup. rsc.org
Reduction to Alkane (Deoxygenation): For the complete removal of the carbonyl oxygen to form 2-butylthiazole, harsher reduction conditions are necessary. The two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. acs.orgnist.gov It is effective for aryl-alkyl ketones, but the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups. acs.org
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by base-catalyzed decomposition at high temperatures to yield the alkane and nitrogen gas. wikipedia.orgrsc.org A common modification, the Huang-Minlon modification, uses a high-boiling solvent like diethylene glycol and allows the reaction to be carried out in one pot. acs.org This method is suitable for base-stable compounds. wikipedia.org
Catalytic Hydrogenation: The carbonyl group can also be reduced to an alcohol via catalytic hydrogenation. rsc.org This typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. researchgate.net The conditions can often be tuned to selectively reduce the carbonyl group in the presence of other reducible functional groups.
Oxidation: While the butanoyl side chain is generally resistant to oxidation, strong oxidizing agents under forcing conditions could potentially lead to cleavage of the carbon-carbon bonds. However, a more synthetically relevant oxidation would involve the thiazole ring itself. Oxidation of the thiazole nitrogen can lead to the corresponding N-oxide, while oxidation at the sulfur atom can produce a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org
The following table outlines the expected products from various reduction pathways of this compound.
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | NaBH₄ or LiAlH₄ | Carbonyl Reduction | 2-(1-Hydroxybutyl)thiazole |
| This compound | Zn(Hg), HCl | Clemmensen Reduction | 2-Butylthiazole |
| This compound | N₂H₄, KOH | Wolff-Kishner Reduction | 2-Butylthiazole |
| This compound | H₂, Pd/C | Catalytic Hydrogenation | 2-(1-Hydroxybutyl)thiazole |
Photochemical Reactions and Cycloadditions
The thiazole ring, being an aromatic heterocycle, can participate in photochemical reactions and cycloadditions, although its aromatic stability often necessitates energetic conditions.
Photochemical Reactions: The photochemistry of the thiazole ring itself has been investigated. UV irradiation of thiazole in low-temperature matrices can induce ring-opening reactions through cleavage of the S–C or C–N bonds, leading to various isomeric and fragmentation products. rsc.orgnih.gov For instance, photolysis of 2-amino-4-methylthiazole (B167648) has been shown to produce several ring-opened products via cleavage of the C-S and C-N bonds. nih.gov It is plausible that this compound could undergo similar photochemical transformations, potentially involving the carbonyl group as well, which could lead to complex reaction pathways.
Cycloaddition Reactions:
Diels-Alder Type Reactions: Thiazoles can act as dienes in [4+2] cycloaddition reactions, but generally require high temperatures due to their aromatic character. wikipedia.org These reactions, often with powerful dienophiles like alkynes, can be followed by the extrusion of a sulfur atom to form a pyridine (B92270) ring. wikipedia.org The presence of the butanoyl group at the 2-position could influence the electronic properties and steric hindrance of the thiazole ring, thereby affecting its reactivity in such cycloadditions.
[3+2] Cycloadditions: Thiazolium salts can be converted into thiazolium ylides, which can then participate in 1,3-dipolar [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes. acs.org This approach has been used to synthesize fused heterocyclic systems like pyrrolo[2,1-b]thiazoles. acs.org
[2+2] Cycloadditions: Formal [2+2] cycloadditions involving thiazoles have been reported. For example, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is proposed to proceed through a [2+2] cycloaddition intermediate. wikipedia.org
The table below summarizes potential cycloaddition reactions for thiazole derivatives.
| Reaction Type | Reactants | Key Intermediate/Product |
| [4+2] Cycloaddition | Thiazole + Alkyne | Pyridine (after sulfur extrusion) |
| [3+2] Cycloaddition | Thiazolium ylide + Alkyne | Pyrrolo[2,1-b]thiazole |
| [2+2] Cycloaddition | 2-(Dimethylamino)thiazole + DMAD | Cyclobutene intermediate |
Mechanistic Pathways of Key Transformations
Understanding the mechanistic pathways of the reactions of this compound is crucial for predicting outcomes and designing synthetic routes.
Mechanism of Condensation Reactions:
Claisen-Schmidt Condensation: The reaction is initiated by the deprotonation of an α-hydrogen of the butanoyl group by a base (e.g., hydroxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting tetrahedral alkoxide intermediate is protonated by the solvent (e.g., ethanol) to give a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this aldol (B89426) adduct readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone (chalcone derivative), which is stabilized by conjugation.
Knoevenagel Condensation: A weak base deprotonates the active methylene compound, generating a stabilized carbanion. rsc.org This carbanion attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to form an alcohol, which is then eliminated (dehydration) to produce the final conjugated product. rsc.org
Mechanism of Deoxygenation Reactions:
Clemmensen Reduction: The precise mechanism of the Clemmensen reduction is not fully elucidated but is believed to occur on the surface of the zinc. wikipedia.org It is thought to involve the transfer of electrons from the zinc to the protonated carbonyl group, leading to the formation of organozinc intermediates. wikipedia.org Subsequent protonolysis and further reduction steps ultimately lead to the replacement of the carbonyl oxygen with two hydrogen atoms. wikipedia.org Alcohols are not considered to be intermediates in this reaction. wikipedia.org
Wolff-Kishner Reduction: The reaction begins with the formation of a hydrazone from the ketone and hydrazine. wikipedia.orgacs.org A strong base then deprotonates the terminal nitrogen of the hydrazone, and a subsequent proton transfer from the solvent to the carbon atom occurs. rsc.org A second deprotonation at the nitrogen leads to the formation of a diimide anion, which then collapses with the loss of a stable dinitrogen (N₂) molecule, forming a carbanion. wikipedia.org This carbanion is rapidly protonated by the solvent to give the final alkane product. wikipedia.org
Mechanism of Cycloaddition Reactions:
Diels-Alder Reaction: This is a concerted, pericyclic reaction that proceeds through a single cyclic transition state. The reaction involves the overlap of the π-orbitals of the diene (the thiazole ring) and the dienophile. The reaction is thermally allowed and its stereospecificity is a key feature.
1,3-Dipolar Cycloaddition: The reaction of a thiazolium ylide with a dipolarophile is also a concerted [π4s + π2s] cycloaddition. The highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, leading to the formation of a five-membered ring. acs.org
Biological and Biochemical Interaction Profiles of 2 Butanoyl Thiazole Derivatives
Enzyme Inhibition Studies in A-Cellular Systems
The unique structural features of 2-butanoyl-thiazole derivatives make them promising candidates for enzyme inhibition. Their interactions have been investigated across a range of enzyme classes, revealing significant modulatory effects.
Modulation of Enzyme Activity (e.g., Urease, Prolyl Oligopeptidase, Phospholipase A2)
Urease Inhibition: Thiazole (B1198619) derivatives have demonstrated notable inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. plos.org For instance, a series of imidazo[2,1-b]thiazole (B1210989) derivatives were designed and synthesized, with some compounds showing potent urease inhibition. plos.org One particularly active compound, 2c, exhibited an IC50 value of 2.94 ± 0.05 μM, which is significantly more potent than the standard inhibitor thiourea (B124793). plos.org Kinetic studies revealed a competitive mode of inhibition for this compound. plos.org Other studies have also reported on the urease inhibitory potential of various thiazole and benzothiazole (B30560) derivatives, with IC50 values ranging into the micromolar level. researchgate.netacs.org
Prolyl Oligopeptidase (POP) Inhibition: Prolyl oligopeptidase is a serine protease involved in various cellular functions, and its inhibition is a target for neurodegenerative diseases. researchgate.netnih.gov Novel 5-aminothiazole-based ligands have been identified as potent modulators of POP's protein-protein interaction functions, despite being weak inhibitors of its proteolytic activity. nih.gov This suggests a distinct mechanism of action compared to traditional active site inhibitors. Other research has described α-keto heterocyclic compounds, including those with a thiazole group, as potent POP inhibitors with IC50 values in the nanomolar range. nih.gov The design of these inhibitors often involves introducing the α-keto heterocycle at the C-terminal end of substrate-like peptides. nih.gov
Phospholipase A2 (PLA2) Inhibition: Group IVA cytosolic phospholipase A2 (cPLA2α) is a key enzyme in the production of eicosanoids, which are involved in inflammation and cancer. nih.gov Thiazolyl ketone derivatives have been developed as inhibitors of cPLA2α. nih.gov Starting from an initial compound, a second generation of more potent and selective inhibitors has been synthesized. nih.gov These inhibitors are being explored for their potential in targeted cancer therapy. nih.gov
Table 1: Inhibition of Urease and Prolyl Oligopeptidase by Thiazole Derivatives
| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 Values | Reference(s) |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole derivative (2c) | Urease | Competitive inhibitor | 2.94 ± 0.05 μM | plos.org |
| Benzothiazole derivatives | Urease | Varied inhibitory potential | 6.01±0.23 to 21.07±0.77 μM | researchgate.net |
| 5-Aminothiazole-based ligands | Prolyl Oligopeptidase (POP) | Weak proteolytic inhibitors, potent modulators of protein-protein interactions | - | nih.gov |
| α-Keto heterocyclic compounds (with thiazole) | Prolyl Oligopeptidase (POP) | Potent inhibitors | Nanomolar range | nih.gov |
Inhibition of Kinase Activity (e.g., EGFR, VEGFR-2)
Thiazole derivatives have emerged as significant inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Many studies have focused on developing thiazole-based compounds as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. nih.govnih.govrsc.org For example, new series of thiazole and imidazo[2,1-b]thiazole derivatives have been synthesized and shown to possess potent dual inhibitory activity. nih.gov Compounds 39 and 43 from one study were identified as highly potent dual EGFR/HER2 kinase inhibitors with IC50 values in the nanomolar range. nih.gov Another study on 2-thioxoimidazolidin-4-one derivatives also identified potent dual EGFR/VEGFR-2 inhibitors. nih.gov The design of these inhibitors often involves incorporating specific structural motifs that can effectively bind to the kinase domains of these receptors. mdpi.com
Table 2: Inhibition of Kinase Activity by Thiazole Derivatives
| Compound/Derivative Class | Target Kinase(s) | Key Findings | IC50 Values | Reference(s) |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole derivative (39) | EGFR/HER2 | Potent dual inhibitor | EGFR: 0.153 μM, HER2: 0.108 μM | nih.gov |
| Imidazo[2,1-b]thiazole derivative (43) | EGFR/HER2 | Potent dual inhibitor | EGFR: 0.122 μM, HER2: 0.078 μM | nih.gov |
| 4-Chlorophenylthiazole derivative (Compound III) | VEGFR-2 | Potent inhibitor | 51.09 nM | mdpi.com |
| 2-Thioxoimidazolidin-4-one derivatives (6 and 8a) | EGFR/VEGFR-2 | Potent dual inhibitors | - | nih.gov |
Interactions with DNA Gyrase and Acetylcholinesterase
DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.gov Thiazole-containing compounds have been investigated as inhibitors of this enzyme. nih.govnih.gov For example, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives have been identified as low nanomolar inhibitors of E. coli DNA gyrase. nih.gov Molecular docking studies have helped to understand the binding interactions of these inhibitors within the ATP-binding site of the enzyme. nih.govresearchgate.net
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. jrespharm.com Various thiazole derivatives have been synthesized and evaluated for their AChE inhibitory potential. researchgate.netacademie-sciences.fracademie-sciences.fr Some 1,3-thiazole-piperazine derivatives have proven to be very effective AChE inhibitors with little to no activity against butyrylcholinesterase. academie-sciences.fr For instance, a benzyl-substituted derivative showed an IC50 value of 0.011 ± 0.001 μM. academie-sciences.fr Molecular docking studies have provided insights into the stabilizing interactions between these thiazole derivatives and the active site of AChE. academie-sciences.frresearchgate.net
Table 3: Inhibition of DNA Gyrase and Acetylcholinesterase by Thiazole Derivatives
| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 Values | Reference(s) |
|---|---|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles | DNA Gyrase (E. coli) | Low nanomolar inhibitors | - | nih.gov |
| 1,3-Thiazole-piperazine derivative (R=benzyl) | Acetylcholinesterase | Potent and selective inhibitor | 0.011 ± 0.001 μM | academie-sciences.fr |
| Thiazolylhydrazone derivative | Acetylcholinesterase | Significant inhibition | 0.0317 ± 0.001 μM | academie-sciences.fr |
| Imidazo[2,1-b]thiazole derivative (4f) | Acetylcholinesterase | Good inhibitory activity | 0.0245 mg/mL | jrespharm.com |
Structure-Activity Relationships (SAR) Governing Enzyme Interactions
The biological activity of this compound derivatives is highly dependent on their substitution patterns. For urease inhibitors, the presence and nature of substituents on the thiazole ring and any fused ring systems play a crucial role in determining potency. researchgate.net In the case of kinase inhibitors, the specific groups attached to the thiazole core influence the binding affinity to the ATP-binding pockets of EGFR and VEGFR-2. nih.govmdpi.com For acetylcholinesterase inhibitors, SAR studies have shown that substituents at various positions on the thiazole ring can significantly impact inhibitory activity and selectivity. academie-sciences.frnih.gov For example, the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole (B372263) ring can improve inhibitory activity and selectivity for iNOS. nih.gov The presence of a hydroxyl group on a benzene (B151609) ring attached to the thiazole can enhance anticancer activity, while a fluorine group may decrease it. ijper.org
Interactions with Microbial and Cellular Systems
Beyond their effects on isolated enzymes, this compound derivatives exhibit significant interactions with microbial and cellular systems, most notably demonstrating antiproliferative activities.
Antiproliferative Activities in Mammalian Cellular Models
A substantial body of research has focused on the antiproliferative effects of this compound derivatives against various human cancer cell lines. nih.govmdpi.commdpi.comnih.gov These compounds have shown promise in inhibiting the growth of breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29), pancreatic cancer (Panc-1), lung cancer (A-549), and leukemia (HL-60) cell lines. mdpi.comnih.govmdpi.combibliotekanauki.pl
For instance, certain copper complexes of thiazole-based derivatives have demonstrated cytotoxic effects against the MCF-7 breast cancer cell line. mdpi.com A series of 2,3,4-trisubstituted thiazoles showed good antiproliferative activity against four human cancer cell lines, with GI50 values ranging from 37 to 86 nM. mdpi.com In another study, a 5-nitrofuramide derivative of a triterpenoid (B12794562) thiazole exhibited potent cytotoxic and antiproliferative activity against MCF-7, MDA-MB-231, and SiHa cancer cell lines, with IC50 values between 1.6 and 12.7 µM. nih.gov Furthermore, a derivative of ethyl β-aryl-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) was found to have superior anticancer activity against the HL-60 leukemia cell line with an IC50 value of 1.3 ± 0.29 μM. bibliotekanauki.pl
The mechanisms underlying these antiproliferative effects are often linked to the inhibition of key enzymes involved in cell growth and proliferation, such as EGFR, VEGFR-2, and tubulin. mdpi.commdpi.comfrontiersin.org
Table 4: Antiproliferative Activity of Thiazole Derivatives in Mammalian Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | IC50/GI50 Values | Reference(s) |
|---|---|---|---|---|
| Copper complexes of 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazines | MCF-7 (Breast) | Promising cytotoxic effects | - | mdpi.com |
| 2,3,4-Trisubstituted thiazoles | HT-29 (Colon), Panc-1 (Pancreatic), A-549 (Lung), MCF-7 (Breast) | Good antiproliferative activity | 37 - 86 nM (GI50) | mdpi.com |
| 5-Nitrofuramide derivative of Ochraceolide A | MCF-7 (Breast), MDA-MB-231 (Breast), SiHa (Cervical) | Potent cytotoxic and antiproliferative activity | 1.6 - 12.7 µM (IC50) | nih.gov |
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b) | HL-60 (Leukemia) | Superior anticancer activity | 1.3 ± 0.29 μM (IC50) | bibliotekanauki.pl |
| Thiazole-2-acetamide derivative (10a) | MCF-7 (Breast) | Strong antiproliferative activity | 4 ± 0.2 µM (IC50) | frontiersin.org |
In Vitro Antimicrobial and Antifungal Interactions
Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of antimicrobial and antifungal activities. jocpr.comresearchgate.net The core thiazole ring is a key structural motif in various biologically active compounds, and its derivatives have been extensively studied for their therapeutic potential. jocpr.commdpi.comjchemrev.commdpi.com
The antimicrobial efficacy of thiazole derivatives is often attributed to the presence of the toxophoric -S-C=N- unit. sapub.org A variety of newly synthesized 2-aminothiazole derivatives have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and E. coli, as well as fungal strains like Candida albicans and Aspergillus niger. jocpr.com For instance, certain novel thiazole derivatives bearing β-amino acid and aromatic moieties have exhibited selective and potent bactericidal activity against Gram-positive pathogens, with significant efficacy against S. aureus, including vancomycin-resistant strains. mdpi.com Some of these compounds also showed antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts such as Candida auris. mdpi.com
The introduction of different substituents on the thiazole ring allows for the modulation of antimicrobial and antifungal properties. For example, derivatives with 4-ClC6H4 and 4-FC6H4 substitutions have been found to be critical for selective, Gram-positive bacteria-directed antibacterial activity. mdpi.com Other studies have highlighted that heteroaryl(aryl) thiazole derivatives can exhibit moderate antibacterial and even better antifungal activity. mdpi.com Some of these have shown higher potential than ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. mdpi.com
The mechanism of antifungal action for some thiazole derivatives is thought to involve the inhibition of 14α-lanosterol demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.com Docking studies have also suggested that the inhibition of the E. coli MurB enzyme could be a putative mechanism for their antibacterial activity. mdpi.com
Interactive Data Table: In Vitro Antimicrobial and Antifungal Activity of Selected this compound Derivatives.
| Compound/Derivative | Target Microorganism | Activity (MIC/MBC/MFC in µg/mL) | Reference |
| Thiazole derivatives 2a-c | Gram-positive pathogens | MIC: 1–64 | mdpi.com |
| Thiazole derivatives 2a-c | S. aureus | MIC: 1–2 | mdpi.com |
| Thiazole derivative 2b | Vancomycin-resistant S. aureus | Profound activity | mdpi.com |
| Thiazole derivatives 2a-c | Azole-resistant A. fumigatus | Antifungal activity | mdpi.com |
| Thiazole derivative 2b, 5a | Multidrug-resistant yeasts (Candida auris) | Antifungal activity | mdpi.com |
| Heteroaryl(aryl) thiazole derivative 3 | General Bacteria | MIC: 0.23–0.7, MBC: 0.47–0.94 | mdpi.com |
| Heteroaryl(aryl) thiazole derivative 9 | General Fungi | MIC: 0.06–0.23, MFC: 0.11–0.47 | mdpi.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives T2, T3, T4 | Candida albicans | MIC: 0.008–0.98 | nih.gov |
Anti-tubercular Activity in Mycobacterial Cellular Assays
The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of new anti-tubercular agents. benthamscience.comnih.gov Thiazole derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.net
Several studies have reported the synthesis and evaluation of novel thiazole derivatives with significant anti-mycobacterial activity. For example, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their inhibitory activity against Mtb H37Rv using the microplate Alamar Blue assay (MABA). researchgate.net Compounds 5c and 5h from this series demonstrated high anti-mycobacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/ml. researchgate.net
In another study, novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones were designed based on the structural similarity to the antimycobacterial agent Linezolid. benthamscience.com Some of these compounds exhibited potent antimycobacterial activity with MIC values in the range of 1-2 µg/mL against the Mtb H37Rv strain and also showed promising in vitro activity against MDR-TB and XDR-TB strains. benthamscience.com
Furthermore, Schiff bases of 2-amino thiazoles have also been investigated. nih.gov Certain derivatives, such as N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide with 2-nitro and 4-hydroxy substitutions, and a maleic derivative bearing a thiazole ring, exhibited good anti-tubercular activity with an MIC of 6.25 μg/ml. nih.gov The anti-tubercular potential of these thiazole analogues highlights their importance in the search for new and effective treatments for tuberculosis. nih.gov
Interactive Data Table: Anti-tubercular Activity of Selected Thiazole Derivatives.
| Compound/Derivative | Mycobacterium Strain | Activity (MIC in µg/mL) | Reference |
| Thiazole derivative 5c | M. tuberculosis H37Rv | 6.25 | researchgate.net |
| Thiazole derivative 5h | M. tuberculosis H37Rv | 6.25 | researchgate.net |
| Thiazole derivative 5g | M. tuberculosis H37Rv | 12.50 | researchgate.net |
| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | M. tuberculosis H37Rv | 1-2 | benthamscience.com |
| Schiff base of 2-amino thiazole (5c²) | M. tuberculosis H37Rv | 6.25 | nih.gov |
| Schiff base of 2-amino thiazole (5c⁴) | M. tuberculosis H37Rv | 6.25 | nih.gov |
| Maleic derivative bearing thiazole ring (4a) | M. tuberculosis H37Rv | 6.25 | nih.gov |
Quorum Sensing Inhibition in Bacterial Systems
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates various processes, including virulence factor production and biofilm formation. springermedizin.de Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. nih.gov Thiazole derivatives have been identified as potential quorum sensing inhibitors (QSIs). nih.govresearchgate.net
Pseudomonas aeruginosa, a resilient pathogen, utilizes the LasR transcriptional factor to control its QS mechanism. nih.govresearchgate.net Studies have shown that thiazole and its derivatives possess anti-QS potential against this bacterium. researchgate.net A structure-based virtual screening of a novel thiazole derivative library identified several potential LasR inhibitors. researchgate.netplos.org Molecular docking studies revealed that these derivatives fit well into the active site of the LasR protein. plos.org
The mechanism of QS inhibition by some thiazole compounds involves mimicking the natural ligand, N-butanoyl-L-homoserine lactone (C4-HSL). springermedizin.de For example, 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde is an autoinducer in an integrated quorum sensing system. frontiersin.org By binding to the LasR receptor, these thiazole derivatives can act as antagonists, disrupting the QS signaling cascade. plos.org This disruption can lead to a reduction in the production of QS-regulated virulence factors and a decrease in biofilm formation. springermedizin.defrontiersin.org
Modulation of Oxidative Stress Pathways (Antioxidant Mechanisms)
Thiazole derivatives have demonstrated notable antioxidant properties, which contribute to their therapeutic potential. mdpi.comresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metals, with phenolic and S- and N-containing heterocyclic fragments playing a key role. mdpi.com
The synthesis of novel thiazole and thiazolidinone derivatives with phenolic fragments has been a focus of research to develop effective antioxidants. mdpi.com These compounds are designed to interrupt radical reactions and decompose hydroperoxides. mdpi.com For instance, a series of novel 2-(2-hydrazineyl)thiazole derivatives have been synthesized and shown to possess good antioxidant activities. researchgate.net
The antioxidant capacity of these derivatives is often evaluated using in vitro assays. researchgate.net Studies have shown that some synthesized thiazole compounds exhibit potent antioxidant activity, with their IC50 values indicating their effectiveness. researchgate.net The presence of specific substitutions on the thiazole ring can significantly influence their antioxidant potential. researchgate.net
Molecular Target Identification and Ligand-Receptor Binding Studies
Binding Site Analysis
The identification of specific molecular targets and the analysis of ligand-receptor binding are crucial for understanding the mechanism of action of this compound derivatives. Molecular docking studies have been instrumental in this regard, predicting the binding modes of these compounds to various protein targets. mdpi.comiaea.orgqeios.com
For their antimicrobial activity, docking studies have suggested that thiazole derivatives can bind to the active site of enzymes like E. coli MurB and 14α-lanosterol demethylase. mdpi.com In the context of quorum sensing inhibition, the LasR protein of P. aeruginosa has been identified as a key target. researchgate.netplos.org Docking simulations have shown that thiazole derivatives can fit within the ligand-binding pocket of LasR, establishing hydrogen bonds and π-π interactions with key amino acid residues. plos.org
In the realm of anticancer research, molecular docking has been used to predict the binding of thiazole derivatives to the active site of carbonic anhydrase II. iaea.org For their potential as neuroprotective agents, the binding of thiazole carboxamide derivatives to the GluA2 AMPA receptor has been investigated. nih.gov These simulations help in understanding the interactions that stabilize the ligand-protein complex and guide the design of more potent and selective inhibitors. researchgate.netnih.gov
Allosteric Modulation Mechanisms
Beyond direct binding to active sites, some this compound derivatives have been shown to act as allosteric modulators, influencing receptor function by binding to a site distinct from the primary ligand binding site. nih.govwipo.int
A notable example is the allosteric modulation of the protein kinase CK2. nih.gov Certain aryl 2-aminothiazoles have been identified as non-ATP-competitive inhibitors of CK2. nih.gov Enzyme kinetics studies, along with spectroscopic and mass spectrometry experiments, have demonstrated that these compounds bind to an allosteric pocket located at the interface between the αC helix and the flexible glycine-rich loop, stabilizing an inactive conformation of the kinase. nih.gov
Furthermore, thiazole derivatives have been investigated as allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs) and AMPA receptors. wipo.intmdpi.com For instance, novel 2-amino-4-pyrazolyl-thiazole derivatives have been identified as modulators of mGluR4. wipo.int In the case of AMPA receptors, thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators, enhancing the deactivation rates of the receptor and thereby exhibiting neuroprotective potential. nih.govmdpi.com These findings highlight the diverse mechanisms through which thiazole derivatives can exert their biological effects.
Mechanisms of Biological Action at a Cellular Level
The biological and biochemical interactions of thiazole derivatives at the cellular level are multifaceted, involving a range of mechanisms that influence cell viability, proliferation, and inflammatory responses. Research has highlighted that these compounds can induce apoptosis, modulate the cell cycle, and inhibit key enzymes involved in cellular signaling and integrity. The amphiphilic character of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their diffusion across cell membranes to exert their inhibitory effects. analis.com.my This can lead to the leakage of cytoplasmic materials and disruption of cellular physiology, ultimately culminating in cell death. analis.com.my
Induction of Apoptosis and Cell Cycle Arrest
A significant mechanism of action for many thiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain novel synthesized thiazole derivatives have been shown to trigger apoptosis and halt the cell cycle in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com
One notable derivative, compound 4c (2-[2-[4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4[5H]-one), demonstrated a significant increase in both early and late apoptosis in MCF-7 cells. mdpi.com Compared to untreated cells, treatment with compound 4c led to a substantial rise in the apoptotic cell population. mdpi.com Specifically, the percentage of early and late apoptotic cells increased from 0.51% and 0.29% in the control group to 22.39% and 9.51%, respectively, in the treated sample. mdpi.com
Furthermore, this compound induced cell cycle arrest at the G1/S phase and increased the accumulation of DNA in the pre-G1 phase by 37.36% in MCF-7 cells, a significant rise from the 2.02% observed in untreated cells. mdpi.com Similarly, another thiazole derivative, compound 39 (an imidazo[2,1-b]thiazole derivative), was found to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cells. nih.gov Other derivatives, like compound 4b (Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate), were shown to cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis in Leukemia HL-60 cells. acs.org The cytotoxic mechanisms of some thiazole analogues involve the activation of Caspase-3/7, induction of G2/M phase arrest, and disruption of the mitochondrial membrane potential. researchgate.net
Studies on juglone-bearing thiopyrano[2,3-d]thiazoles, such as Les-6547 and Les-6557 , revealed that these compounds increase reactive oxygen species (ROS) in HT-29 colorectal cancer cells. mdpi.com This elevation in ROS is associated with cell cycle arrest and the initiation of both intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspases 3/7, 8, 9, and 10. mdpi.com
The table below summarizes the cytotoxic and cell cycle effects of selected thiazole derivatives on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Cellular Mechanism |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | Induces apoptosis, cell cycle arrest at G1/S phase. mdpi.com |
| HepG2 | 7.26 ± 0.44 | mdpi.com | |
| Compound 4b | HL-60 | 1.3 ± 0.29 | Cell cycle arrest at G2/M phase, pre-G1 apoptosis. acs.org |
| Compound 39 | MCF-7 | Not specified | Cell cycle arrest at G1/S phase, apoptosis. nih.gov |
| Compound 43 | MCF-7 | Not specified | Cell cycle arrest at G1 phase, apoptosis. nih.gov |
| Les-6547 | HT-29 | 2.21 | Inhibition of DNA biosynthesis, ROS generation, apoptosis. mdpi.com |
| Les-6557 | HT-29 | 2.91 | Inhibition of DNA biosynthesis, ROS generation, apoptosis. mdpi.com |
Enzyme and Protein Inhibition
Thiazole derivatives also exert their biological effects by targeting specific enzymes and proteins that are crucial for cell function and proliferation.
Kinase Inhibition: Several thiazole derivatives have been identified as potent inhibitors of various protein kinases. For example, compound 4c was found to block vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 value of 0.15 µM. mdpi.com Imidazo[2,1-b]thiazole derivatives have been highlighted as potential antiproliferative agents that act through kinase inhibition. nih.gov Specifically, compounds 39 and 43 were identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are known to be highly active CDK9 inhibitors. nih.gov
Other Enzyme and Protein Targets: Beyond kinases, thiazole derivatives have been shown to inhibit other critical cellular enzymes.
Dihydrofolate Reductase (DHFR): Compounds 39 and 42 (an imidazo[2,1-b]thiazole derivative) were effective DHFR inhibitors, with IC50 values of 0.291 µM and 0.123 µM, respectively. nih.gov
Tubulin Polymerization: Some thiazole-based chalcones act as potential tubulin polymerization inhibitors, which is a key mechanism for their anticancer activity. researchgate.netresearchgate.net
Cyclooxygenase (COX): Certain thiazole derivatives have demonstrated anti-inflammatory properties by potentially acting as specific COX-2 inhibitors, thereby preventing the production of prostaglandins. researchgate.net
Fascin: A series of thiazole derivatives have been developed that exhibit antimigration and anti-invasion activities, possibly through the inhibition of the F-actin bundling protein fascin. acs.org
Kinesin HSET (KIFC1): A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate has been discovered as an inhibitor of the kinesin HSET, which is crucial for the survival of cancer cells with extra centrosomes. nih.gov
The inhibitory activities of selected thiazole derivatives on various enzymes are presented in the table below.
| Compound | Target Enzyme/Protein | IC50 (µM) |
| Compound 4c | VEGFR-2 | 0.15 mdpi.com |
| Compound 39 | EGFR | 0.153 nih.gov |
| HER2 | 0.108 nih.gov | |
| DHFR | 0.291 nih.gov | |
| Compound 43 | EGFR | 0.122 nih.gov |
| HER2 | 0.078 nih.gov | |
| Compound 42 | DHFR | 0.123 nih.gov |
Mitochondrial and Membrane Interactions
The interaction of thiazole derivatives with cellular membranes and mitochondria also contributes to their biological effects. Short-term incubation of Nemeth-Kellner lymphoma cells with thiazole derivatives like BF1 (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide) and PP2 (7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one) induced apoptotic and necrotic changes, including nuclear fragmentation, plasma membrane destruction, and an increase in the number of lysosomes and mitochondria. nih.gov Furthermore, a significant decrease in mitochondrial potential was observed, suggesting that mitochondria are involved in the cytotoxic action of these compounds. nih.gov The amphiphilic nature of some thiazole derivatives allows them to penetrate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death. analis.com.my
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of 2-butanoyl-thiazole, offering a non-destructive means to probe its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the butanoyl chain, characteristic signals include a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group directly attached to the carbonyl. The thiazole (B1198619) ring protons exhibit distinct chemical shifts, typically in the aromatic region, with their coupling patterns revealing their relative positions. chemicalbook.com For instance, in a related thiazole derivative, the thiazole proton appears as a singlet. clockss.org
¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the butanoyl group is typically observed at a significant downfield shift (around 209 ppm in butanone). docbrown.info The carbons of the butanoyl chain appear in the aliphatic region, while the thiazole ring carbons resonate in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. asianpubs.org
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons. cam.ac.ukeuropeanpharmaceuticalreview.com COSY spectra reveal proton-proton coupling networks, confirming the sequence of protons in the butanoyl chain and their relationship to the thiazole ring protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals. molaid.com These advanced techniques are crucial for resolving any signal overlap that might occur in the one-dimensional spectra. nih.gov
Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
|---|---|---|
| Thiazole-H4 | 7.5 - 8.0 | 115 - 140 |
| Thiazole-H5 | 7.8 - 8.5 | 115 - 140 |
| -CH₂- (next to C=O) | 2.8 - 3.2 (triplet) | 35 - 45 |
| -CH₂- | 1.6 - 1.9 (sextet) | 15 - 25 |
| -CH₃ | 0.9 - 1.1 (triplet) | 8 - 15 |
| C=O | - | 190 - 205 |
| Thiazole-C2 | - | 160 - 175 |
| Thiazole-C4 | - | 115 - 140 |
| Thiazole-C5 | - | 115 - 140 |
Infrared (IR) and particularly Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound. spectroscopyonline.com The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. A strong, sharp absorption band is characteristically observed for the carbonyl (C=O) group of the butanoyl chain, typically in the range of 1710-1720 cm⁻¹. nobraintoosmall.co.nz The C-H stretching vibrations of the alkyl chain are seen in the 2850-3000 cm⁻¹ region. nobraintoosmall.co.nz Vibrations associated with the thiazole ring, including C=N and C-S stretching, also produce characteristic peaks in the fingerprint region (below 1600 cm⁻¹), which can be complex but are unique to the molecule's structure. mdpi.comnih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1720 - 1705 | Strong |
| C-H (Alkane) | Stretch | 3000 - 2840 | Medium |
| C=N (Thiazole) | Stretch | 1630 - 1550 | Medium-Variable |
| C-S (Thiazole) | Stretch | 800 - 600 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The thiazole ring, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The presence of the butanoyl group, specifically the carbonyl group with its n → π* transition, can also influence the absorption spectrum. nih.gov The UV-Vis spectrum typically shows absorption bands in the UV region, and the position and intensity of these bands are sensitive to the molecular environment and solvent. academie-sciences.fr For some thiazole derivatives, absorption bands have been observed in the range of 403–417 nm. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. rsc.org In a typical electron ionization (EI) mass spectrum, the molecule will produce a molecular ion peak (M⁺) that corresponds to its exact molecular weight. The fragmentation of the molecular ion occurs in a predictable manner, providing a "fingerprint" of the molecule's structure. libretexts.org Common fragmentation pathways for 2-acylthiazoles involve cleavage of the bond between the carbonyl group and the thiazole ring (α-cleavage), as well as fragmentation of the butanoyl side chain. nih.govniscpr.res.in The resulting fragment ions help to confirm the presence of both the thiazole ring and the butanoyl substituent. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in this compound. kthmcollege.ac.in The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₉NOS). This comparison is used to confirm the empirical formula of the compound and serves as a fundamental check of its purity. derpharmachemica.com This technique is often used in conjunction with high-resolution mass spectrometry for unambiguous formula determination.
X-ray Diffraction (XRD) for Solid-State Structural Determination
For this compound that exists as a crystalline solid, single-crystal X-ray diffraction (XRD) can provide the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com While not always feasible if the compound is a liquid or difficult to crystallize, a successful XRD analysis yields an unambiguous confirmation of the molecular structure. eurjchem.com For related thiazole derivatives, crystal structures have been determined, providing valuable data on their solid-state conformations. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS)
Chromatographic methods are indispensable tools for the analysis of this compound, providing powerful means for both assessing the purity of a sample and for separating the compound from complex mixtures. oup.com.au Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed, often coupled with mass spectrometry (MS) to provide an additional layer of identification and structural confirmation. nih.govijrpc.com
High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity. nih.govresearchgate.net For thiazole derivatives, HPLC is frequently used to determine purity, with studies often establishing that target compounds are of ≥95% purity. nih.gov The method's robustness makes it ideal for stability-indicating assays, which are designed to detect any changes in the concentration of the drug substance without interference from degradation products or excipients. nih.gov The combination of HPLC with a photodiode array (PDA) detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in the assessment of peak purity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijrpc.com This technique is invaluable for the analysis of thiazole derivatives. nih.govjptcp.comrroij.com In a typical LC-MS analysis, the sample is first separated on a chromatographic column, after which the eluent is introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both molecular weight information and fragmentation patterns that are characteristic of the compound's structure. researchgate.netresearchgate.net This allows for the confident identification of the target compound and any impurities present. For instance, LC-MS has been successfully used to characterize and confirm the structure of various synthesized thiazole derivatives. rroij.comnih.gov The selection of the ion source, such as electrospray ionization (ESI), is a critical parameter in LC-MS method development. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique, particularly for volatile and thermally stable compounds. nih.govijrpc.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. nih.gov This method has been applied to the analysis of volatile ligands, including thiazole derivatives, extracted from various samples. liverpool.ac.uk The retention time in the gas chromatograph provides one level of identification, while the mass spectrum offers definitive structural information. liverpool.ac.ukoiv.int
The separation of isomers, which have the same molecular formula but different structural arrangements, is a common challenge that can be addressed using chromatographic techniques. nih.govnih.gov Specialized chiral columns can be used in HPLC to separate enantiomers, for example. nih.gov The choice of mobile phase and column is critical for achieving successful separation of isomers. nih.govnih.gov
Below are interactive tables summarizing typical conditions for the LC-MS and GC-MS analysis of thiazole-related compounds, based on findings from various research studies.
Table 1: Illustrative LC-MS Parameters for Thiazole Derivative Analysis
This table outlines typical parameters used in Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of thiazole-containing compounds. The conditions can be adapted for the specific analysis of this compound.
| Parameter | Instrument/Condition | Details/Common Values | Source(s) |
| Chromatography System | Agilent 1100/1260 Series, Waters 2690 | High-performance liquid chromatography systems are standard. | nih.govnih.gov |
| Column | C18 Reverse Phase | (e.g., Agilent Eclipse Plus C18, 3.5 µm, 4.6 × 100 mm; Shim-Pack XR-ODS, 2.2 µm, 100 mm x 2.0 mm) | nih.govmdpi.com |
| Mobile Phase | Gradient or Isocratic Elution | A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). | nih.govmdpi.com |
| Flow Rate | 0.4 - 1.0 mL/min | A typical range for analytical columns. | nih.govmdpi.com |
| Detector | Mass Spectrometer (MS) | (e.g., Agilent 1260 Infinity series, Bruker Daltonics Esquire 3000 plus) | nih.govnih.gov |
| Ion Source | Electrospray Ionization (ESI) | Commonly operated in positive ionization mode for thiazole derivatives. | mdpi.comnih.gov |
| Purity Assessment | UV Detector (e.g., at 254 nm) | Often used in conjunction with MS to determine the percentage purity based on peak area. | nih.gov |
Table 2: Representative GC-MS Parameters for Thiazole Derivative Analysis
This table details common parameters for Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for the analysis of volatile thiazole compounds.
| Parameter | Instrument/Condition | Details/Common Values | Source(s) |
| Chromatography System | HP 5890, Shimadzu GCMS-QP2020 NX | Standard gas chromatographs equipped for capillary columns. | liverpool.ac.ukshimadzu.com |
| Column | Polar Capillary Column | (e.g., Carbowax 20M) | liverpool.ac.uk |
| Carrier Gas | Inert Gas | Helium or Nitrogen. | nih.gov |
| Injection Mode | On-column or Split/Splitless | On-column injection is used for thermally sensitive compounds. | liverpool.ac.uk |
| Detector | Mass Selective Detector (MSD) | (e.g., HP 5971A) | liverpool.ac.uk |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. | - |
| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) | SIM mode is used for higher sensitivity and targeted analysis of specific compounds. | liverpool.ac.uk |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. irjweb.com It is widely applied to understand molecular geometry, reactivity, and spectroscopic properties. plos.org
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
An electronic structure analysis of 2-Butanoyl-thiazole would provide fundamental insights into its chemical reactivity and stability.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org For a hypothetical DFT calculation on this compound, the energies of these orbitals would be calculated and tabulated.
Table 1: Hypothetical Frontier Orbital Properties of this compound This table is illustrative and not based on published experimental data.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.0 eV |
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. mdpi.comresearchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. rsc.org For this compound, an MEP map would likely show negative potential (red/yellow colors) around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the butanoyl group, indicating these are regions susceptible to electrophilic attack. Positive potential (blue color) would be expected around the hydrogen atoms.
Vibrational Spectroscopy Prediction and Assignment
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. nih.gov These calculations help in the precise assignment of each spectral band to a specific molecular motion, such as the stretching or bending of bonds. researchgate.net
For this compound, theoretical calculations would identify characteristic frequencies. For instance, a strong vibrational band would be predicted for the C=O (carbonyl) stretching of the butanoyl group, typically in the range of 1640-1920 cm⁻¹. researchgate.net Other key vibrations would include C-H stretching, C-N stretching, and various bending and ring modes associated with the thiazole heterocycle. Comparing the calculated spectrum with an experimental one allows for a detailed structural confirmation.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is illustrative and not based on published experimental data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | ~1680 | Carbonyl group stretching |
| ν(C-H)aliphatic | ~2960 | C-H bond stretching in the butyl chain |
| ν(C-H)aromatic | ~3100 | C-H bond stretching on the thiazole ring |
| ν(C=N) | ~1550 | Thiazole ring stretching |
Conformational Analysis
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. researchgate.nettaltech.ee For this compound, the primary focus would be on the rotation around the single bond connecting the carbonyl carbon to the C2 position of the thiazole ring.
A potential energy surface scan, performed by systematically rotating this bond, would reveal the energy minima corresponding to the most stable conformers. dergipark.org.tr It is likely that the most stable conformation would involve a specific orientation of the butanoyl side chain relative to the thiazole ring to minimize steric hindrance and optimize electronic interactions, such as conjugation between the carbonyl group and the thiazole π-system. Studies on related molecules show that different conformers can have energy differences ranging from small (0.14 kJ/mol) to significant (29.84 kJ/mol). dergipark.org.tr
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting how a potential drug molecule might interact with a biological target. researchgate.net
Ligand-Protein Interaction Prediction and Binding Affinity Estimation
In a docking simulation, this compound would be treated as a ligand and placed into the binding site of a target protein. The simulation would predict the most stable binding pose and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. mdpi.com
While no specific docking studies for this compound were found, related thiazole compounds have been docked against various targets, including bacterial proteins like glucosamine-6-phosphate synthase and quorum sensing receptors, as well as human enzymes like cyclooxygenase. plos.orgekb.egresearchgate.net A hypothetical study could assess this compound's potential as an inhibitor for a specific enzyme.
Table 3: Hypothetical Molecular Docking Results for this compound This table is illustrative and not based on published experimental data.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Target X | 1XYZ | -6.8 |
Binding Mode Analysis
Beyond just the binding score, docking simulations provide a detailed view of the binding mode. This analysis reveals the specific non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like an N-H group) and acceptors (like a carbonyl oxygen or a nitrogen atom). The nitrogen and oxygen atoms in this compound would be potential hydrogen bond acceptors.
Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the butyl chain) and nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine).
π-π Stacking: Can occur between the aromatic thiazole ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
A detailed analysis would map out each of these interactions, providing a structural basis for the compound's predicted affinity and a roadmap for future chemical modifications to improve binding.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. For thiazole derivatives, MD simulations have been instrumental in understanding their stability and binding mechanisms. physchemres.orgplos.orgresearchgate.netnih.govresearchgate.netnih.gov
Conformational Stability and Flexibility Studies
The conformational landscape of a molecule dictates its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. libretexts.orgnobelprize.org For this compound, the key flexible bond is the one connecting the butanoyl group to the thiazole ring. Rotation around this bond, as well as the single bonds within the butanoyl chain, gives rise to various conformers.
Dynamic Behavior of Ligand-Receptor Complexes
Understanding how a ligand like this compound interacts with a biological receptor is fundamental to elucidating its mechanism of action. MD simulations are a powerful tool to study the dynamic nature of these interactions. rsc.org Such simulations can reveal how the ligand binds to the receptor's active site, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the receptor upon binding. ulisboa.pt
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ptfarm.pl These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) and experimentally determined activity. ptfarm.plbiolscigroup.us
While a specific QSAR model for this compound is not available, numerous studies have successfully applied QSAR to various series of thiazole derivatives to predict their activity as, for example, antimicrobial or anticancer agents. physchemres.orgnih.govnih.gov In a hypothetical QSAR study involving this compound and its analogs, descriptors could include:
Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP).
Electronic properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. biolscigroup.us
Steric parameters: Like molecular weight, volume, and surface area.
Topological indices: Which describe the connectivity of the molecule.
By developing a statistically robust QSAR model, it would be possible to predict the activity of new, unsynthesized derivatives and to understand which structural features are most important for the desired biological effect. 136.175.10
Computational Prediction of Molecular Properties (e.g., ADME for in-silico characterization)
In-silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development. pensoft.net These computational models allow for the early assessment of a compound's potential pharmacokinetic profile. plos.orgnih.gov Numerous online tools and software packages are available to calculate these properties for a given chemical structure. mspsss.org.ua
For this compound, a generalized in-silico ADME profile can be predicted based on studies of similar thiazole derivatives. mdpi.comnih.govnih.gov
| ADME Property | Predicted Characteristic for this compound (General) | Significance |
|---|---|---|
| Absorption | Good intestinal absorption is likely. | Indicates potential for oral bioavailability. |
| Distribution | Moderate volume of distribution, likely to cross cell membranes. May have some level of plasma protein binding. | Affects where the compound goes in the body and its availability to reach the target site. |
| Metabolism | The butanoyl chain may be susceptible to oxidation. The thiazole ring is generally stable but can undergo metabolism. | Determines the compound's half-life and the formation of potential metabolites. |
| Excretion | Likely to be excreted via the kidneys after metabolism. | Determines how the compound and its metabolites are removed from the body. |
| Lipinski's Rule of Five | Expected to comply with the rule (Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10). | A guideline to evaluate drug-likeness and potential for oral absorption. |
Environmental Disposition and Non Biological Applications
Environmental Fate Considerations
Direct experimental studies detailing the environmental fate of 2-Butanoyl-thiazole are scarce in published literature. Consequently, its behavior in environmental matrices is largely inferred from its chemical structure and data on related compounds.
Degradation Pathways and Persistence in Environmental Matrices
The degradation of this compound in the environment is expected to proceed through common pathways for organic compounds, primarily microbial action and photochemical reactions.
Abiotic Degradation: Photolysis may contribute to the degradation of thiazole-containing compounds in sunlit surface waters or on terrestrial surfaces. chemspider.com Advanced oxidation processes, involving hydroxyl radicals, can effectively degrade the thiazole (B1198619) ring structure, as demonstrated with model thiazole pollutants. chemspider.com
Without specific experimental half-life data, a definitive statement on its persistence is not possible. However, the presence of the readily metabolizable ketone and alkyl group suggests it is unlikely to be highly persistent in biologically active environments.
Bioaccumulation Potential Considerations
The tendency of a chemical to accumulate in living organisms can be estimated using its octanol-water partition coefficient (logP). A higher logP value generally indicates a greater potential for bioaccumulation.
Based on computational models, the logP for this compound is estimated to be approximately 2.126. chemspider.com This value suggests a moderate lipophilicity. Generally, compounds with a logP value below 3 are considered to have a low potential for bioaccumulation. Therefore, this compound is not expected to significantly accumulate in the fatty tissues of organisms or biomagnify through the food chain.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Formula | C7H9NOS | Basic compositional data |
| Molecular Weight | 155.22 g/mol | Influences physical properties |
| logP (Octanol/Water Partition Coefficient) | 2.126 | Low to moderate bioaccumulation potential |
| Water Solubility (logS) | -2.49 (mol/L) | Slightly soluble in water |
Material Science Applications
There is no specific information in the available literature to suggest that this compound is used in material science applications. While the broader class of thiazole derivatives finds some use in the development of polymers and dyes, the application of this specific compound has not been documented. nih.gov
Agrochemical and Industrial Applications
The thiazole moiety is a key component in a variety of biologically active molecules, including some pesticides and herbicides. nih.govfoodb.canih.gov However, there is no evidence to suggest that this compound itself is used as an active ingredient in agrochemical formulations.
In the industrial realm, its most plausible application is as a flavor and fragrance agent. nih.gov Structurally similar compounds, such as 2-acetylthiazole (B1664039), are known for their nutty, cereal-like, and popcorn-like aromas and are used in the food industry. Given this similarity, this compound likely contributes to nutty, roasted, or savory flavor profiles.
Corrosion Inhibition Studies
Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The inhibitory action is attributed to the adsorption of the molecule onto the metal surface. The lone pair electrons on the nitrogen and sulfur atoms, as well as pi-electrons from the aromatic ring, facilitate this adsorption, forming a protective layer that isolates the metal from the corrosive medium.
While no studies have specifically tested the corrosion inhibition properties of this compound, its molecular structure contains the necessary functional groups—the thiazole ring with its sulfur and nitrogen atoms and the carbonyl oxygen in the butanoyl group—that would make it a plausible candidate for such an application. These heteroatoms could act as active centers for adsorption onto a metal surface. Studies on other thiazole and thiadiazole derivatives have shown high inhibition efficiencies, often increasing with inhibitor concentration.
Corrosion Inhibition by Thiazole-Related Compounds
| Inhibitor Class | Metal | Corrosive Medium | Inhibition Mechanism |
|---|---|---|---|
| Benzothiazole (B30560) Derivatives | Carbon Steel | HCl | Adsorption and protective layer formation (Chemisorption). |
| Thiadiazole Derivatives | Mild Steel | H2SO4 | Adsorption via N and S heteroatoms. |
| Bimannich base with Thiazole | Steel | H2S + CO2 | Adsorption conforming to Langmuir isotherm. |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Stainless Steel | HCl | Chemisorption. |
Role as Synthetic Intermediates in Broader Chemical Synthesis
The most significant non-biological application of this compound is likely its role as a versatile intermediate in organic synthesis. The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals. This compound possesses two key reactive sites: the ketone functional group and the thiazole ring itself.
Reactions of the Butanoyl Group: The carbonyl group can undergo a vast array of chemical transformations. These include reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), conversion to an imine followed by reduction (reductive amination), and various carbon-carbon bond-forming reactions (e.g., Wittig reaction, aldol (B89426) condensation).
Reactions of the Thiazole Ring: The thiazole ring can participate in several reactions. The nitrogen atom at position 3 is basic and can be protonated or alkylated. The carbon at position 2 (C2), where the butanoyl group is attached, can be deprotonated by strong bases, creating a nucleophile. Furthermore, the ring can undergo electrophilic substitution, typically at the C5 position. This dual reactivity allows this compound to serve as a building block for creating more complex molecules with potential applications in pharmaceuticals and other areas of chemical research.
Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Product Type |
|---|---|---|
| Ketone Carbonyl | Reduction (e.g., with NaBH4) | Secondary Alcohol |
| Ketone Carbonyl | Reductive Amination | Amine |
| Ketone Carbonyl | Wittig Reaction | Alkene |
| Thiazole Ring (C5) | Electrophilic Substitution (e.g., Halogenation) | 5-Halo-2-butanoyl-thiazole |
| Thiazole Ring (N3) | N-Alkylation | Thiazolium Salt |
Emerging Research Frontiers and Future Directions
Challenges in Synthesis and Scale-Up
The translation of laboratory-scale synthesis of 2-Butanoyl-thiazole to industrial production is not without its hurdles. Traditional methods for creating the thiazole (B1198619) ring, while effective in the lab, often present significant challenges when scaling up. One of the primary difficulties lies in controlling reaction conditions to ensure consistent yield and purity. Side reactions can become more prevalent at larger scales, leading to a complex mixture of products that require extensive and costly purification steps. nih.govmdpi.com
Furthermore, the regioselectivity of reactions, such as the classic Hantzsch thiazole synthesis, can be a concern. Ensuring the butanoyl group is specifically attached at the C2 position of the thiazole ring is critical, and competing reactions can lower the efficiency of the process. The management of heat generated during exothermic reactions is another critical factor in large-scale batches to prevent runaway reactions and ensure safety. nih.govresearchgate.net Overcoming these challenges requires the development of robust and optimized synthetic protocols that are both efficient and economically viable for large-scale production.
Exploration of Novel Reaction Pathways
To address the limitations of classical synthetic methods, researchers are actively exploring novel reaction pathways for the synthesis of 2-acylthiazoles, including this compound. A significant area of advancement is the development of one-pot, multi-component reactions. acs.orgtandfonline.comorganic-chemistry.orgnih.gov These strategies are highly efficient as they allow for the construction of complex molecules like this compound in a single step from readily available starting materials, which simplifies the process and reduces waste.
For instance, novel cascade reactions that involve the cleavage of disulfide bonds followed by thiocarbonylation and an intramolecular aza-Wittig reaction have been developed to form the thiazole ring with an acyl group at the C2 position. researchgate.net Other innovative approaches include the use of unique starting materials like β-azido disulfides or the application of modern coupling reactions like the Stille reaction to introduce substituents onto the thiazole core. researchgate.netderpharmachemica.com These new methods often provide higher yields, greater selectivity, and milder reaction conditions compared to traditional approaches.
| Method | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| One-Pot Three-Component Cascade Cyclization | Uses enaminones, cyanamide, and elemental sulfur. | High efficiency, good functional group tolerance, and capacity for gram-scale synthesis. | acs.orgorganic-chemistry.orgnih.gov |
| Solvent-Free Regioselective Synthesis | Reaction of α-bromo-1,3-diketones with thioamides without a solvent. | Environmentally friendly, excellent yields, and high regioselectivity. | tandfonline.com |
| Copper-Catalyzed Oxidative Condensation | Uses simple aldehydes, amines, and elemental sulfur with oxygen as an oxidant. | Utilizes readily available starting materials and a green oxidant. | organic-chemistry.org |
| Electrochemical Oxidative Cyclization | Cyclization of enaminones with thioamides under metal- and oxidant-free conditions. | Sustainable and avoids the use of heavy metals or chemical oxidants. | organic-chemistry.org |
Advancements in Computational Prediction and Experimental Validation
Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound is a rapidly advancing frontier. Techniques such as Density Functional Theory (DFT) allow for the in-silico prediction of a wide range of molecular properties. nih.govtandfonline.comresearchgate.net These include geometrical parameters (bond lengths and angles), electronic properties (molecular orbital energies, electrostatic potential), and spectroscopic data. researchgate.netresearchgate.net
These computational predictions provide valuable insights into the molecule's stability, reactivity, and potential interaction sites. For example, DFT studies can help to elucidate reaction mechanisms for the synthesis of thiazole derivatives, guiding the development of more efficient synthetic routes. nih.gov The theoretical findings from these computational models are then validated through experimental techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the structure of newly synthesized this compound derivatives, and the experimental data are compared with the computationally predicted values to verify the accuracy of the theoretical models. researchgate.net
Discovery of Unexplored Biological Interaction Mechanisms
While this compound is primarily recognized for its contribution to food aroma, the broader family of thiazole-containing compounds exhibits a vast range of biological activities. nist.govnih.gov Thiazole derivatives have been investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. researchgate.netmdpi.comnih.govuokerbala.edu.iqsemanticscholar.org For instance, some 2-substituted benzothiazole (B30560) derivatives have shown cytotoxic activity against various cancer cell lines by inhibiting nucleic acid synthesis. nih.gov Others have demonstrated significant antioxidant properties or the ability to inhibit pro-inflammatory enzymes. nih.govnih.gov
A significant future direction for research on this compound is to explore whether it possesses any of these biological activities. Its specific chemical structure, featuring a butanoyl group, may lead to unique interactions with biological targets that have yet to be discovered. Investigating the potential pharmacological effects of this compound could unveil new therapeutic applications for this compound beyond its current role in the flavor and fragrance industry.
Development of Sustainable Synthesis Strategies
In line with the growing emphasis on environmentally responsible chemical manufacturing, the development of sustainable or "green" synthesis strategies for this compound is a critical research frontier. Green chemistry aims to reduce the environmental impact of chemical processes by using less hazardous materials, minimizing waste, and improving energy efficiency. nih.gov
For the synthesis of thiazole derivatives, this includes the use of eco-friendly solvents like water or ethanol (B145695), the development of reusable catalysts, and the application of energy-efficient techniques such as microwave irradiation and ultrasonic-assisted synthesis. mdpi.comnih.govasianpubs.orgasianpubs.org For example, biocatalysts derived from natural polymers like chitosan (B1678972) have been successfully used for the synthesis of thiazoles, offering a recyclable and biodegradable alternative to traditional catalysts. mdpi.comnih.gov Similarly, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the production of 2-aminothiazole (B372263) derivatives. asianpubs.orgasianpubs.org Applying these green principles to the synthesis of this compound can lead to more sustainable and cost-effective production methods. mdpi.comnih.govmdpi.com
| Sustainable Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions, often reducing reaction times and increasing yields. | Efficient synthesis of 2-aminothiazole derivatives. | asianpubs.orgasianpubs.org |
| Ultrasonic Irradiation | Uses sound energy to induce cavitation, which enhances chemical reactivity and mass transfer. | Used with biocatalysts for the synthesis of novel thiazoles under mild conditions. | mdpi.comnih.gov |
| Use of Green Catalysts | Employs catalysts that are non-toxic, recyclable, and often derived from renewable resources. | Chitosan-based hydrogels and silica-supported tungstosilisic acid as reusable catalysts. | mdpi.comnih.govmdpi.com |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent to reduce waste and environmental impact. | One-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles. | tandfonline.com |
Integration of Interdisciplinary Approaches for Comprehensive Understanding
A comprehensive understanding of this compound requires the integration of knowledge and techniques from multiple scientific disciplines. This interdisciplinary approach combines the strengths of different fields to provide a more complete picture of the molecule's properties and potential.
Organic chemists are focused on developing novel and sustainable methods for its synthesis, as detailed in the sections above. acs.orgtandfonline.com Simultaneously, computational chemists use theoretical models to predict its behavior and guide experimental work. nih.govtandfonline.com Food scientists investigate its role as a flavor compound in various foods and how it is formed during processes like the Maillard reaction. nih.gov Furthermore, pharmacologists and biochemists can explore its potential biological activities, drawing on the known properties of other thiazole derivatives. nih.govnih.govnih.gov By combining the findings from these diverse fields, researchers can build a holistic understanding of this compound, from its fundamental chemical synthesis to its complex interactions in biological systems and its contribution to the sensory experience of food.
Q & A
Q. What are the validated synthetic routes for 2-Butanoyl-thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer :
this compound synthesis typically involves cyclocondensation of thioamides with α-haloketones or via Hantzsch thiazole synthesis. For example, coupling 2-butanoyl chloride with thioamide precursors under reflux in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) can yield the product. Optimization of temperature (60–80°C), stoichiometry (1:1.2 molar ratio of thioamide to acyl chloride), and reaction time (6–12 hours) is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity (>95%) .- Key Data :
- Yield : 60–75% under optimized conditions .
- Purity : Confirmed by HPLC (retention time: 8.2 min, 95% purity) .
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 2.5–2.7 ppm (butanoyl CH₂), δ 7.3–7.5 ppm (thiazole C-H). NMR confirms carbonyl (δ 170–175 ppm) and thiazole ring carbons .
- FT-IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1520–1550 cm⁻¹ (C=N/C-S stretches) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 156.2) validates molecular weight .
Q. What are the stability and storage requirements for this compound in laboratory settings?
- Methodological Answer :
Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Stability studies show <5% decomposition over 6 months under these conditions. Avoid aqueous environments due to hydrolysis risks (pH <7 accelerates degradation) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
Kinetic studies using stopped-flow UV-Vis spectroscopy track reaction rates with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine in DMF at 25°C follows pseudo-first-order kinetics (). Computational modeling (DFT at B3LYP/6-31G* level) identifies electrophilic sites at the thiazole C-2 and carbonyl carbon .
Q. What strategies optimize this compound derivatization for enhanced bioactivity in pharmacological studies?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the thiazole C-4 position via electrophilic substitution. This enhances antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for parent compound) .
- Hybrid Molecules : Conjugate with benzimidazole or pyridine moieties via Suzuki coupling to improve solubility and target affinity .
Q. How do contradictory data on this compound’s solubility in polar solvents arise, and how can they be resolved?
- Methodological Answer :
Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in ethanol) stem from impurities or polymorphic forms. Validate via:
Q. What analytical methods quantify trace impurities in this compound batches?
- Methodological Answer :
Contradictory Data and Resolution
Q. Why do studies report conflicting results on this compound’s thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
